molecular formula C37H49ClN2O10 B108208 Oxyacanthine hydrochloride CAS No. 15352-74-6

Oxyacanthine hydrochloride

Cat. No.: B108208
CAS No.: 15352-74-6
M. Wt: 645.2 g/mol
InChI Key: RREZYKKUJAJXAF-NCELWWLWSA-N
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Description

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride, also known as Oxyacanthine hydrochloride, is a chemical compound with the molecular formula C37H41ClN2O6. It is a derivative of the alkaloid oxyacanthine, which is found in certain plant species. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride involves several steps. The starting materials typically include specific alkaloids extracted from plants. These alkaloids undergo a series of chemical reactions, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at the desired positions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride involves its interaction with specific molecular targets in cells. It may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxy and dimethyl groups, along with the hydrochloride salt form, make it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXKIWDUUFTDIG-XZVFQGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934774
Record name 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15352-74-6
Record name 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-9-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15352-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyacanthan-12'-ol, 6,6',7-trimethoxy-2,2'-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015352746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyacanthan-12'-ol, 6,6',7-trimethoxy-2,2'-dimethyl-, hydrochloride
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